molecular formula C7H4N4O3 B099073 6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one CAS No. 91532-29-5

6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one

Cat. No.: B099073
CAS No.: 91532-29-5
M. Wt: 192.13 g/mol
InChI Key: HFYBDBPOKYEMJB-UHFFFAOYSA-N
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Description

6-nitro-3,4-dihydro-1,2,3-benzotriazin-4-one is a useful research compound. Its molecular formula is C7H4N4O3 and its molecular weight is 192.13 g/mol. The purity is usually 95%.
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Scientific Research Applications

Energetics and Structure Studies

A comprehensive study on the energetics and structure of 1,2,3-benzotriazin-4(3H)-one and its tautomers was conducted. It involved experimental and computational analysis, including static bomb combustion calorimetry and high-temperature vacuum sublimation techniques, to derive the standard molar enthalpy of formation in both solid and gas phases. Density Functional Theory (DFT) calculations helped in understanding the interrelation between structure and energy of the compound and its tautomers (Miranda et al., 2011).

Decomposition Studies

Research on the decomposition of 1,2,3-benzotriazines and related triazenes with sodium azide in acetic acid revealed a route to azidoarenes. This study showcased the decomposition patterns of 1,2,3-benzotriazin-4(3H)-one and its derivatives under specific conditions, which has implications in synthetic chemistry applications (Gescher et al., 1977).

Microwave Synthesis and Anticonvulsant Activity

A study conducted on the microwave synthesis of new 3-benzyl-1,2,3-benzotriazin-4(3H)-ones explored their anticonvulsant activities. This research is particularly significant for pharmaceutical applications, demonstrating the potential medical uses of these compounds (Komet, 1997).

1,2,3-Benzotriazinone 1-oxides

Another study focused on the formation of 3-substituted 1,2,3-benzotriazin-4(3H)-one 1-oxides through peracid oxidation. This research contributes to the understanding of the chemical behavior of these compounds, particularly in oxidation reactions, which is relevant for chemical synthesis and industrial applications (Boulton et al., 1989).

Novel Synthesis Methods

Several studies have been conducted to develop new methodologies for the synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives. These include efficient transformations of 2-aminobenzamides using sodium nitrite and iodine (Barak et al., 2019), and a sequential one-pot preparation employing a Cp*Co(III)-catalyzed C−H amidation step (Chirila et al., 2018). These innovative synthesis methods expand the scope and efficiency of producing 1,2,3-benzotriazin-4(3H)-one derivatives.

Nickel-Catalyzed Denitrogenative Reactions

Several papers explored nickel-catalyzed denitrogenative reactions involving 1,2,3-benzotriazin-4(3H)-ones, leading to the formation of various important chemical structures. These studies provide insight into the potential of these compounds in facilitating complex chemical transformations (Miura et al., 2008; Miura et al., 2011).

Properties

IUPAC Name

6-nitro-3H-1,2,3-benzotriazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4O3/c12-7-5-3-4(11(13)14)1-2-6(5)8-10-9-7/h1-3H,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYBDBPOKYEMJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302291
Record name 1,2,3-benzotriazin-4(3h)-one, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91532-29-5
Record name 6-Nitro-1,2,3-benzotriazin-4(3H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91532-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 150027
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091532295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC150027
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150027
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-benzotriazin-4(3h)-one, 6-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80302291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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